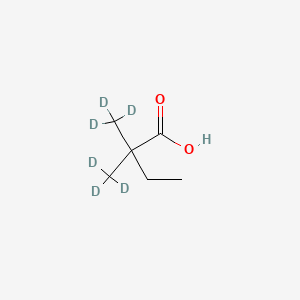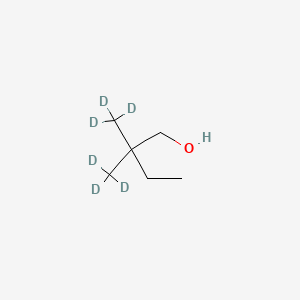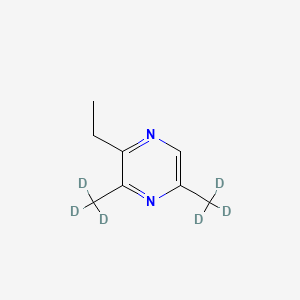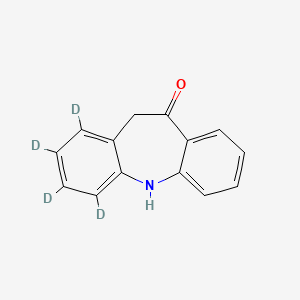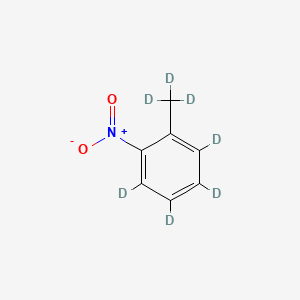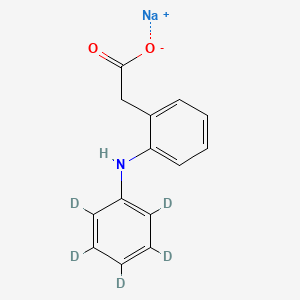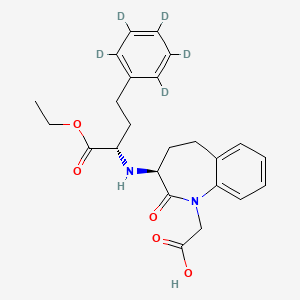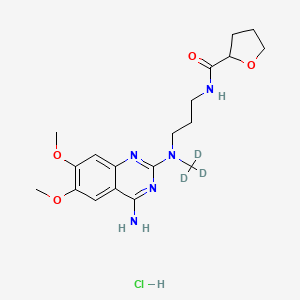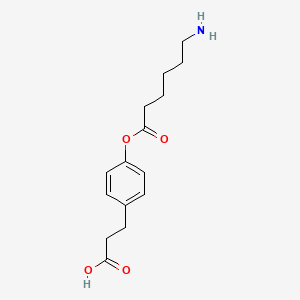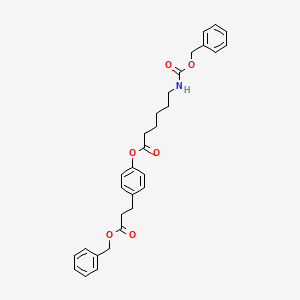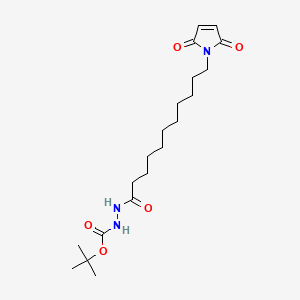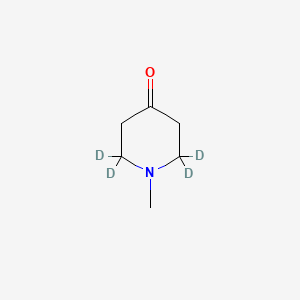
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 (TMM-d12) is an organometallic compound with a unique chemical structure, making it a valuable research tool for scientists. It is used in a wide range of scientific applications, including synthesis and drug development, as well as in biochemical and physiological research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can be achieved through a multi-step reaction process involving the use of various reagents and catalysts.
Starting Materials
p-xylene, methylmagnesium bromide, acetonitrile-d3, deuterium oxide
Reaction
Step 1: Bromination of p-xylene using Br2 and FeBr3 to form 5-bromo-1,3-dimethylbenzene, Step 2: Methylation of the brominated product using methylmagnesium bromide to form 5-bromo-α,α,α',α'-tetramethyl-1,3-benzenedimethanol, Step 3: Oxidation of the bromine moiety using sodium chlorite and acetic acid to form 5-formyl-α,α,α',α'-tetramethyl-1,3-benzenedimethanol, Step 4: Conversion of the aldehyde to the nitrile using sodium cyanide and sulfuric acid to form α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile, Step 5: Deuterium exchange using acetonitrile-d3 and deuterium oxide to form α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
Aplicaciones Científicas De Investigación
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, and in the development of new drugs. It has also been used in biochemical and physiological research, as it can be used to study the structure and function of proteins and other biomolecules. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been used in the study of enzyme-catalyzed reactions and in the development of new catalysts.
Mecanismo De Acción
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a metal-organic complex that is capable of binding to proteins and other biomolecules. It binds to proteins by forming a covalent bond between the metal center and the protein's amino acid side chains. This binding results in a conformational change in the protein, which can alter its function. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 can bind to other biomolecules, such as nucleic acids, and can act as a catalyst for chemical reactions.
Efectos Bioquímicos Y Fisiológicos
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 has been found to have an effect on cell signaling pathways and to inhibit the activity of certain transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is a versatile compound that has many advantages for laboratory experiments. It is relatively inexpensive and has a long shelf life, making it a cost-effective reagent. In addition, it is easy to handle and is soluble in a variety of solvents, making it a convenient reagent. However, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 is also toxic and can cause eye and skin irritation, so it should be handled with caution.
Direcciones Futuras
There are many potential future directions for research involving α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12. One potential direction is to further investigate its potential to affect biochemical and physiological processes. Another potential direction is to use α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 as a catalyst for the synthesis of new drugs or other organic compounds. In addition, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 could be used to study the structure and function of proteins and other biomolecules, and to develop new catalysts for chemical reactions. Finally, α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 could be used to study the mechanism of action of drugs and to develop new drug delivery systems.
Propiedades
Número CAS |
1185098-75-2 |
|---|---|
Nombre del producto |
α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12 |
Fórmula molecular |
C15H18N2 |
Peso molecular |
238.396 |
Nombre IUPAC |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
Clave InChI |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Sinónimos |
α1,α1,α3,α3,5-Pentamethyl-1,3-benzenediacetonitrile-d12; 2,2’-(5-Methyl-1,3-phenylene)di(2-methylpropionitrile)-d12; 2-[3-(Cyanodimethyl_x000B_methyl)-5-methylphenyl]-2-methylpropionitrile-d12; 3,5-Bis(2-cyano-2-methylethyl)toluene-d12; 3,5-Bis(2-cyanoprop |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



